Product packaging for 5H-Pyrano[2,3-d]pyrimidine(Cat. No.:CAS No. 41688-96-4)

5H-Pyrano[2,3-d]pyrimidine

Cat. No.: B13118067
CAS No.: 41688-96-4
M. Wt: 134.14 g/mol
InChI Key: OOPJHKGAYPDAPY-UHFFFAOYSA-N
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Description

5H-Pyrano[2,3-d]pyrimidine (CAS No: 41688-96-4) is a fused heterocyclic organic compound of significant interest in medicinal and pharmaceutical research . With a molecular formula of C7H6N2O and a molecular weight of 134.14 g/mol , this scaffold is characterized by a pyran ring fused with a pyrimidine ring, placing two nitrogen atoms at the 1 and 3 positions and an oxygen atom . Its core structure serves as a privileged precursor for the development of novel bioactive molecules due to its broad synthetic applicability and bioavailability .Researchers value this compound primarily for its diverse pharmacological potential. Derivatives of this compound have been investigated for a wide spectrum of biological activities, including serving as potent PARP-1 inhibitors for anticancer research, with specific compounds demonstrating notable cell growth inhibition against human cancer cell lines such as MCF-7 and HCT116 . Additional research explores its antimicrobial , antifungal , antioxidant , antidiabetic (α-glucosidase inhibitory activity) , and urease inhibitory properties . The mechanism of action for its biological effects often involves targeted enzyme inhibition; for example, as PARP-1 inhibitors, derivatives are designed to bind the enzyme's catalytic site, forming key hydrogen bonds with residues like Ser904 and Gly863 to disrupt DNA repair in cancer cells .From a synthetic chemistry perspective, the scaffold is efficiently constructed via one-pot multicomponent reactions, often employing green chemistry principles with catalysts such as organocatalysts, nanocatalysts, ionic liquids, or under solvent-free conditions . This compound is for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B13118067 5H-Pyrano[2,3-d]pyrimidine CAS No. 41688-96-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41688-96-4

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

5H-pyrano[2,3-d]pyrimidine

InChI

InChI=1S/C7H6N2O/c1-2-6-4-8-5-9-7(6)10-3-1/h1,3-5H,2H2

InChI Key

OOPJHKGAYPDAPY-UHFFFAOYSA-N

Canonical SMILES

C1C=COC2=NC=NC=C21

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms for 5h Pyrano 2,3 D Pyrimidine

Foundational Synthetic Approaches for 5H-Pyrano[2,3-d]pyrimidine Core Structures

The construction of the this compound scaffold is a subject of intensive investigation. acs.orgnih.gov Among the four possible isomers of pyranopyrimidine, the this compound framework has been a primary focus due to its wide-ranging applicability. nih.gov The development of its core structure, however, presents considerable challenges due to its structural complexity. acs.orgnih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex molecules like 5H-pyrano[2,3-d]pyrimidines from simple starting materials in a single operation. acs.orgnih.gov These reactions are advantageous as they allow for the formation of multiple carbon-carbon and carbon-heteroatom bonds in one pot, contributing to the development of bioactive scaffolds. nih.gov

One-pot synthesis is a highly efficient strategy for constructing the this compound ring system. acs.orgnih.gov This approach involves the reaction of three or more starting materials in a single reaction vessel, often facilitated by a catalyst. nih.gov For instance, a one-pot, three-component reaction of an aromatic aldehyde, malononitrile (B47326), and barbituric acid or its derivatives is a common method. nih.govtandfonline.comfrontiersin.org This reaction can be carried out under various conditions, including catalyst-free, in a recyclable medium like ethylene (B1197577) glycol, or using a photosensitizer under visible light. tandfonline.comfrontiersin.org Another example is the synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones through the reaction of arylidenemalononitriles with barbituric acid, which can also be achieved directly from the aldehyde, malononitrile, and barbituric acid in aqueous media. nih.gov

A notable one-pot procedure involves the reaction of salicylaldehyde, barbituric acid, and an isocyanide, catalyzed by immobilized ciprofloxacin (B1669076) on magnetic silica (B1680970) nanoparticles, to produce pyrano[2,3-d]-pyrimidine-5-carboxamides. nih.gov Similarly, a highly efficient and eco-friendly one-pot synthesis of pyrano[2,3-d]-pyrimidinediones has been reported using a heterogeneous Fe3O4-@poly(vinyl alcohol) nanoparticle catalyst. acs.orgnih.gov

Table 1: Examples of One-Pot Synthesis of this compound Derivatives
ReactantsCatalyst/ConditionsProductReference
Aromatic aldehydes, malononitrile, barbituric acid/1,3-dimethylbarbituric acidEthylene glycol (solvent and catalyst)Pyrano[2,3-d]pyrimidine scaffolds tandfonline.com
Aryl aldehydes, malononitrile, barbituric acid/1,3-dimethylbarbituric acidProflavine (PFH+), blue LED, aqueous mediumPyrano[2,3-d]pyrimidine scaffolds frontiersin.org
Salicylaldehyde, barbituric acid, substituted isocyanideImmobilized ciprofloxacin on magnetic silica NPsPyrano[2,3-d]-pyrimidine-5-carboxamide nih.gov
Aryl aldehyde, barbituric acid, malononitrileFe3O4-@poly(vinyl alcohol) NPsPyrano[2,3-d]-pyrimidinedione acs.orgnih.gov
Aromatic aldehydes, malononitrile, barbituric acidSBA-Pr-SO3H, solvent-free, room temperature7-amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidinones nih.gov
Benzaldehyde (B42025) derivatives, barbituric acid, 4-hydroxy coumarin, pyrrolidine (B122466)Ethanol (B145695), room temperature(2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives tandfonline.com

While one-pot methods are prevalent, two-step syntheses also provide a viable route to 5H-pyrano[2,3-d]pyrimidines. A novel two-step synthesis has been reported for 5,7-diaryl-3,4-dihydro-4-oxo-5H-pyrano[2,3-d]pyrimidines. This method involves the initial condensation of 2-thiobarbiturates with chalcones, followed by a reductive desulfurization step using nickel boride. researchgate.net Another two-step approach involves the initial Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound, followed by a Michael addition and cyclization with a pyrimidine (B1678525) derivative. chemmethod.com

Table 2: Example of a Two-Step Synthesis Protocol
StepDescriptionReference
1Condensation of 2-thiobarbiturates with chalcones researchgate.net
2Reductive desulfurization of the resulting 5,7-diaryl-1,2,3,4-tetrahydro-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidines with nickel boride researchgate.net

Three-component reactions (3-CRs) are a cornerstone in the synthesis of the this compound core. acs.org A widely employed 3-CR involves the condensation of an aromatic aldehyde, an active methylene compound (like malononitrile), and a barbituric acid derivative. acs.orgnih.govchemmethod.com This reaction can be facilitated by a variety of catalysts, including organocatalysts, metal-based catalysts, and nanocatalysts. acs.orgnih.govnih.gov For example, L-proline, in conjunction with trifluoroacetic acid, has been used to catalyze the reaction between an aromatic aldehyde, urea (B33335)/thiourea (B124793), and 3,4-dihydro-(2H)-pyran to yield 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones. acs.org Another example is the indium(III) chloride-catalyzed domino Knoevenagel/hetero-Diels-Alder reaction of 1,3-dimethyl barbituric acid, an aromatic aldehyde, and ethyl vinyl ether or 2,3-dihydrofuran. nih.gov

Expanding on the multicomponent strategy, four-component reactions (4-CRs) have also been developed for the synthesis of more complex pyrano[2,3-d]pyrimidine derivatives. researchgate.net A notable example is the one-pot reaction of 4-hydroxycoumarin, aldehydes, N,N-dimethyl barbituric acid, and piperidine (B6355638). researchgate.net Another four-component synthesis involves the reaction of an equimolar mixture of benzaldehyde derivatives, barbituric acid, 4-hydroxy coumarin, and pyrrolidine in ethanol at room temperature. tandfonline.com

Catalyst-Mediated Synthesis of this compound

Catalysts play a crucial role in enhancing the efficiency, selectivity, and environmental friendliness of the synthesis of 5H-pyrano[2,3-d]pyrimidines. acs.orgnih.gov A wide array of catalysts, including organocatalysts, metal catalysts, ionic liquids, and nanocatalysts, have been employed. acs.orgnih.gov

Organocatalysts, such as L-proline and p-toluenesulfonic acid, have been successfully used. acs.org For instance, L-proline, acting as a Lewis acid organocatalyst, facilitates the three-component synthesis of 4-aryloctahydropyrano[2,3-d]pyrimidine derivatives. acs.org

Heterogeneous catalysts are particularly attractive due to their ease of separation and reusability. acs.orgnih.gov Examples include iron-based nanoparticles (Fe3O4-@poly(vinyl alcohol) NPs), sulfonic acid functionalized nanoporous silica (SBA-Pr-SO3H), and copper immobilized on modified layered double hydroxides (LDHs). acs.orgnih.govnih.govacs.org These catalysts have been shown to be highly efficient in promoting the one-pot synthesis of various pyrano[2,3-d]pyrimidine derivatives under mild and often solvent-free conditions. acs.orgnih.govacs.org

Homogeneous metal catalysts, such as indium(III) chloride, have also been utilized to catalyze the multicomponent domino reaction leading to pyrano[2,3-d]pyrimidines. nih.gov Additionally, ionic liquids and green solvents are being explored to develop more sustainable synthetic protocols. acs.orgnih.gov

Table 3: Catalysts Used in the Synthesis of this compound Derivatives
CatalystCatalyst TypeReactionReference
L-proline/Trifluoroacetic acidOrganocatalyst3-CR of aromatic aldehyde, urea/thiourea, and 3,4-dihydro-(2H)-pyran acs.org
p-Toluenesulfonic acid/MgSO4Organocatalyst3-CR of aryl aldehydes, thiourea, and tetrahydropyran/tetrahydrofuran acs.org
Fe3O4-@poly(vinyl alcohol) NPsHeterogeneous Nanocatalyst3-CR of aryl aldehyde, barbituric acid, and malononitrile acs.orgnih.gov
SBA-Pr-SO3HHeterogeneous Nanocatalyst3-CR of barbituric acid, malononitrile, and aromatic aldehydes nih.gov
Indium(III) chlorideHomogeneous Metal CatalystDomino Knoevenagel/hetero-Diels-Alder reaction nih.gov
LDH@TRMS@NDBD@CuHeterogeneous Catalyst3-CR for pyrano[2,3-d]pyrimidine and dihydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-dione derivatives acs.org
Benzimidazolium dihydrogen phosphateBrönsted acidic ionic saltSynthesis of pyrano[2,3-d]pyrimidine derivatives chemmethod.com
Organocatalysis

Organocatalysis has emerged as a powerful tool in the synthesis of this compound derivatives, utilizing small organic molecules to catalyze reactions. bohrium.com These catalysts are often metal-free, which is advantageous for applications in medicinal chemistry where metal contamination can be a concern.

One common approach involves the three-component reaction of an aldehyde, an active methylene compound (like malononitrile), and a barbituric acid derivative. Organocatalysts such as L-proline, often used with a co-catalyst like trifluoroacetic acid (TFA), have been successfully employed. acs.orgnih.gov For instance, the synthesis of 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones has been achieved through a three-component reaction of an aromatic aldehyde, urea/thiourea, and 3,4-dihydro-(2H)-pyran in the presence of L-proline and TFA in acetonitrile (B52724) at reflux. nih.gov

Other organic bases like piperidine and 1,4-diazabicyclo[2.2.2]octane (DABCO) are also effective catalysts. scispace.comorientjchem.org Piperidine, for example, can be used in methanol (B129727) to facilitate the initial Knoevenagel condensation between an aromatic aldehyde and barbituric acid, followed by a reaction with ethyl vinyl ether to yield the pyrano[2,3-d]pyrimidine core. scispace.com DABCO has been utilized as an inexpensive and non-toxic catalyst for the one-pot, three-component condensation of aromatic aldehydes, malononitrile, and thiobarbituric acid in an aqueous ethanol medium at room temperature. orientjchem.org This method is noted for its simple operation, mild conditions, and high yields. orientjchem.org

The proposed mechanism for DABCO-catalyzed reactions often begins with the Knoevenagel condensation between the aldehyde and the active methylene compound, which is then followed by a Michael addition of the barbituric acid derivative and subsequent cyclization to form the final product. orientjchem.org

Table 1: Examples of Organocatalyzed Synthesis of this compound Derivatives

CatalystReactantsSolventConditionsYield (%)Reference
L-proline/TFAAromatic aldehyde, Urea/Thiourea, 3,4-dihydro-(2H)-pyranAcetonitrile85 °C, refluxNot specified nih.gov
PiperidineAromatic aldehyde, Barbituric acid, Ethyl vinyl etherMethanolReflux, 5-6 hoursMedium to excellent scispace.com
DABCOAromatic aldehyde, Malononitrile, Thiobarbituric acidAqueous ethanolRoom temperature84-97 orientjchem.orgjmaterenvironsci.com
Triethylamine (B128534)Aromatic aldehyde, Malononitrile, Barbituric acidWater:Ethanol (1:1)Not specifiedHigh jmaterenvironsci.com
Metal and Metal Oxide Nanocatalysis

In recent years, metal and metal oxide nanoparticles have gained significant attention as highly efficient and reusable catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidines. acs.orgnih.gov These nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity.

Iron-based nanoparticles, such as Fe3O4@poly(vinyl alcohol), have been used as a heterogeneous catalyst for the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidinediones from aryl aldehydes, barbituric acid, and malononitrile. nih.gov A key advantage of these magnetic nanoparticles is their easy separation from the reaction mixture using an external magnet, allowing for catalyst recycling without significant loss of activity. nih.gov

Silica-coated magnetic iron oxide nanoparticles (Fe3O4@SiO2) functionalized with various catalytic groups have also been developed. For example, Fe3O4@SiO2-BenzIm-Fc[Cl]/ZnCl2 has been used as a heterogeneous catalyst for the synthesis of pyran-annulated scaffolds under ultrasound irradiation in aqueous ethanol. This catalyst was successfully recovered and reused multiple times. nih.gov

The mechanism with these nanocatalysts can vary. In some cases, the metal center acts as a Lewis acid to activate the substrates. For instance, in the Fe3O4-@poly(vinyl alcohol) catalyzed reaction, it is proposed that Cu2+ (present as an impurity or intentionally doped) forms a chelate complex with the barbituric acid and malononitrile, facilitating the reaction. nih.gov

Table 2: Examples of Metal and Metal Oxide Nanocatalyzed Synthesis of this compound Derivatives

CatalystReactantsSolventConditionsYield (%)Reference
Fe3O4@poly(vinyl alcohol)Aryl aldehyde, Barbituric acid, MalononitrileNot specifiedNot specifiedHigh nih.gov
Fe3O4@SiO2-BenzIm-Fc[Cl]/ZnCl2Aryl aldehyde, Malononitrile, Barbituric acid/OrcinolAqueous ethanol (2:1)UltrasoundHigh nih.gov
Ionic Liquid Catalysis

Ionic liquids (ILs) have been explored as green and reusable catalytic media for the synthesis of 5H-pyrano[2,3-d]pyrimidines. acs.org Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity/basicity, make them attractive alternatives to conventional volatile organic solvents.

Tetrabutylammonium bromide (TBAB) in water has been demonstrated as an effective catalytic system for the condensation of aromatic aldehydes, malononitrile, and barbituric acid. jmaterenvironsci.com This method represents a green approach due to the use of water as the solvent. jmaterenvironsci.com

Brönsted acidic ionic liquids, such as succinimidinium hydrogensulfate ([H-Suc]HSO4), have also been employed as homogeneous and reusable catalysts. researchgate.net These catalysts have proven effective in the synthesis of 5-arylidenepyrimidine-2,4,6(1H,3H,5H)-triones and pyrano[2,3-d]-pyrimidine diones, providing excellent yields in short reaction times. researchgate.net The catalyst can often be recovered and reused multiple times without a significant decrease in its catalytic activity. researchgate.net

Table 3: Examples of Ionic Liquid Catalyzed Synthesis of this compound Derivatives

CatalystReactantsSolventConditionsYield (%)Reference
Tetrabutylammonium bromide (TBAB)Aromatic aldehyde, Malononitrile, Barbituric acidWaterNot specifiedHigh jmaterenvironsci.com
[H-Suc]HSO4Aldehyde, N,N-dimethyl barbituric acid, Piperidine, 4-hydroxycoumarinNot specifiedNot specifiedGood to excellent researchgate.net
Basic Medium Catalysis

The use of a basic medium is a classical and effective strategy for promoting the synthesis of 5H-pyrano[2,3-d]pyrimidines. Simple bases can efficiently catalyze the condensation reactions involved.

Triethylamine is a commonly used base catalyst for the condensation of aromatic aldehydes, malononitrile, and barbituric acid in a water:ethanol mixture. jmaterenvironsci.com The basic nature of triethylamine facilitates the initial deprotonation of the active methylene compound, initiating the reaction cascade.

Green Catalysis Approaches

Green catalysis in the context of this compound synthesis focuses on the use of environmentally benign catalysts and solvents. researchgate.net Many of the methodologies already discussed, such as the use of water as a solvent, nanocatalysts that can be easily recycled, and biodegradable organocatalysts, fall under the umbrella of green chemistry.

The use of magnetized deionized water as a solvent under catalyst-free conditions is a notable green approach that has been developed. bohrium.com This method offers advantages such as being eco-friendly, low-cost, and having a simple workup procedure. bohrium.com

Catalyst-Free Conditions in this compound Synthesis

Interestingly, the synthesis of this compound derivatives can also be achieved under catalyst-free conditions, often by simply heating the reactants in a suitable solvent. acs.orgjmaterenvironsci.com This approach is highly desirable from a green chemistry perspective as it avoids the use of potentially toxic or expensive catalysts.

For instance, the one-pot, four-component reaction of barbituric acid, aromatic aldehydes, 4-hydroxycoumarin, and piperidine can proceed in ethanol at room temperature without any added catalyst to produce pyrano[2,3-d]pyrimidine-2,4-diones in good yields. researchgate.net

Another example is the use of magnetized deionized water as a solvent, which has been shown to promote the synthesis of pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines in the absence of a catalyst, achieving high to excellent yields in short reaction times. bohrium.com

Alternative Energy Input Methodologies

To enhance reaction rates and improve yields, alternative energy sources such as microwave and ultrasound irradiation have been applied to the synthesis of 5H-pyrano[2,3-d]pyrimidines. bohrium.comacs.orgnih.gov These methods often lead to significantly shorter reaction times compared to conventional heating.

Microwave-assisted synthesis has been reported for the one-pot, three-component cyclocondensation of barbituric acids, benzaldehyde derivatives, and an alkyl nitrile, sometimes in the presence of a base like triethylamine. scispace.com

Ultrasound irradiation has been used in conjunction with nanocatalysts, such as Fe3O4@SiO2-BenzIm-Fc[Cl]/ZnCl2, for the synthesis of pyran-annulated heterocycles. nih.gov The use of ultrasound can enhance the catalytic activity and lead to higher yields in shorter timeframes.

Microwave Irradiation Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of complex molecules, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and enhanced purity of products. researchgate.netnih.gov

In the synthesis of this compound derivatives, microwave irradiation has been successfully employed to accelerate one-pot, multi-component reactions. For instance, the condensation of barbituric acid or thiobarbituric acid with benzylidene acetophenone (B1666503) derivatives in glacial acetic acid with phosphorus pentoxide under microwave irradiation yields 7-(4-aminophenyl)-5-aryl-5H-pyrano[2,3-d]pyrimidinones in a single step. researchgate.net This method drastically reduces reaction times from hours to minutes. researchgate.netnih.gov

Another notable application is the catalyst-free, one-pot, three-component condensation of benzaldehyde derivatives, methyl cyanoacetate, and thiobarbituric acid in water as a green solvent. nih.govnih.gov This protocol, conducted under microwave irradiation, affords methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates in high yields (78-94%) within a short reaction time of 3-6 minutes. nih.govnih.gov The use of water as a solvent and the absence of a catalyst make this an environmentally friendly approach. nih.govnih.gov

Furthermore, a facile microwave-assisted synthesis of poly-functionalized pyrano[2,3-d]pyrimidine derivatives has been achieved through the reaction of 4-arylmethylene-2-phenyloxazol-5(4H)-ones with pyrimidine-4,6-diol in ethylene glycol, demonstrating the versatility of this technique. wiley.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrano[2,3-d]pyrimidines nih.gov
MethodReaction TimeYield (%)Conditions
Microwave Irradiation3-6 min78-94Water, catalyst-free
Conventional Heating2-6 h69-8648 °C
Conventional Heating1-4 h71-8760 °C
Room Temperature2-7 h67-82-
Sonication-Assisted Synthesis

Ultrasound irradiation is another non-conventional energy source that has been effectively utilized to promote the synthesis of this compound derivatives. Sonication enhances chemical reactivity through the phenomenon of acoustic cavitation, leading to shorter reaction times and higher yields. tandfonline.com

A notable example is the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine-2,4,7-triones from an aromatic aldehyde, barbituric acid, and Meldrum's acid. tandfonline.com This reaction, carried out under ultrasound irradiation at room temperature, is complete within 40 minutes and is efficiently catalyzed by an agro-waste catalyst, Water Extract Lemon Fruit Shell Ash (WELFSA). tandfonline.com This method is lauded for its high yields, simple reaction conditions, and the avoidance of hazardous materials and chromatographic purification. tandfonline.com

Similarly, the synthesis of various pyran-annulated bis-heterocyclic scaffolds has been achieved using an ultrasound-assisted, three-component reaction in aqueous ethanol, catalyzed by a supported heterogeneous catalyst. acs.org The use of ultrasound in these syntheses aligns with the principles of green chemistry by improving reaction efficiency and reducing energy consumption. tandfonline.com A series of novel 7-amino-5-thioxo-pyrano[2,3-d]pyrimidine-6-carbonitriles were synthesized via a one-pot, three-component reaction of carbon disulfide, malononitrile, and barbituric acid derivatives using triethylamine as a catalyst in water under ultrasonication. tandfonline.com

Table 2: Sonication-Assisted Synthesis of Pyrano[2,3-d]pyrimidines
ReactantsCatalystSolventConditionsKey AdvantagesReference
Aromatic aldehyde, Barbituric acid, Meldrum's acidWELFSA-Ultrasound, Room Temp, 40 minHigh yield, non-hazardous, no purification tandfonline.com
Aryl aldehydes, Malononitrile, Barbituric acid/OrcinolFe3O4@SiO2-BenzIm-Fc[Cl]/ZnCl2Aqueous ethanolUltrasoundEnvironmentally friendly acs.org
Carbon disulfide, Malononitrile, Barbituric acid derivativesTriethylamineWaterUltrasonicationExcellent yields, green solvent tandfonline.com

Solvent-Free and Green Chemistry Protocols

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of 5H-pyrano[2,3-d]pyrimidines. researchgate.net These protocols often involve solvent-free conditions or the use of environmentally benign solvents like water.

Solvent-free synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has been achieved through mechanochemistry, specifically by ball-milling a stoichiometric mixture of an aldehyde, malononitrile, and barbituric acid without any catalyst. mdpi.comnih.gov This method is environmentally friendly, offers a simple workup procedure, and provides high yields. mdpi.com Another solvent-free approach involves heating a mixture of barbituric acid, an aromatic aldehyde, and malononitrile with a nanocatalyst, SBA-Pr-SO3H, to produce pyrano[2,3-d]pyrimidine diones in high yields. nih.gov

Aqueous media has also been extensively explored as a green solvent. The one-pot, three-component synthesis of 7-amino-6-cyano-5-aryl-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidinones has been successfully carried out in water at room temperature, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). orientjchem.org This method avoids the use of harmful organic solvents and provides high yields. orientjchem.org Similarly, magnetized deionized water has been used as a green solvent for the catalyst-free, one-pot synthesis of pyrano[2,3-d]pyrimidines, resulting in high yields and short reaction times. bohrium.com

The use of recyclable catalysts is another cornerstone of green chemistry. Copper(II) chloride dihydrate has been employed as an inexpensive and efficient Lewis acid catalyst for the one-pot, three-component condensation of aryl aldehydes, malononitrile, and barbituric acids in a water/ethanol mixture. orgchemres.org

Mechanistic Investigations of this compound Formation

The formation of the this compound scaffold, typically through a one-pot, three-component reaction, proceeds via a cascade of well-established reaction steps. mdpi.com

Key Reaction Steps: Knoevenagel Condensation

The initial step in many multi-component syntheses of 5H-pyrano[2,3-d]pyrimidines is the Knoevenagel condensation. mdpi.combohrium.com This reaction involves the condensation of an aldehyde with an active methylene compound, such as malononitrile, catalyzed by a base or a Lewis acid. mdpi.comorgchemres.org The product of this condensation is an electron-deficient alkene, often an arylidenemalononitrile derivative, which serves as a Michael acceptor in the subsequent step. mdpi.comnih.gov For instance, in the reaction of an aromatic aldehyde and malononitrile, the Knoevenagel condensation product is a cyano-olefin. nih.gov The formation of this intermediate has been confirmed in solvent-free reactions as well. mdpi.com

Key Reaction Steps: Michael Addition

Following the Knoevenagel condensation, the next key step is a Michael addition. mdpi.comnih.gov In this step, a nucleophile, typically the enol form of barbituric acid or a related compound, attacks the electron-deficient double bond of the intermediate formed in the Knoevenagel condensation. mdpi.comnih.gov This addition results in the formation of a Michael adduct, which is a key intermediate on the pathway to the final pyranopyrimidine structure. nih.gov

Proposed Mechanistic Pathways for Specific Synthetic Routes

The formation of the this compound scaffold, particularly through multicomponent reactions, is generally understood to proceed through a sequence of well-established organic reactions. researchgate.netsemanticscholar.org The primary mechanistic pathway involves an initial Knoevenagel condensation, followed by a Michael addition, and culminating in an intramolecular cyclocondensation. researchgate.netsemanticscholar.org

A commonly accepted mechanism begins with the base-catalyzed Knoevenagel condensation between an aldehyde and an active methylene compound, such as malononitrile. This step generates an arylidene intermediate. Concurrently, the active methylene group of a barbituric or thiobarbituric acid derivative can undergo a Michael addition to this electrophilic intermediate. The final step is an intramolecular cyclization, where a nucleophilic attack from the barbituric acid moiety onto the nitrile group, followed by tautomerization, leads to the formation of the fused pyran ring, resulting in the stable this compound system. researchgate.net The catalyst, whether a base or another agent, plays a crucial role in activating the reactants for these sequential transformations. semanticscholar.orgrsc.org

Synthesis of Annulated and Polycyclic this compound Systems

The synthesis of annulated and polycyclic derivatives of this compound involves extending the core structure by fusing additional rings. These methods often employ multicomponent strategies to build molecular complexity in a single step. researchgate.netacs.orgnih.gov

Bicyclic Systems

The synthesis of bicyclic this compound systems is frequently achieved through one-pot, three-component reactions. researchgate.netacs.org These reactions typically involve an aldehyde, an active methylene compound like malononitrile, and a barbituric acid derivative. researchgate.nettandfonline.com Various catalysts have been employed to facilitate these transformations, ranging from simple bases to more complex nanocatalysts, often under green and efficient reaction conditions. rsc.orgresearchgate.net For instance, a four-component reaction of malononitrile, aryl aldehydes, carbon tetrachloride, and acetophenones has been utilized to produce 2,4-dichloro-5,7-diaryl-5H-pyrano[2,3-d]pyrimidines. rsc.org

Table 1: Synthesis of Bicyclic this compound Systems

ReactantsCatalyst/ConditionsProduct TypeReference
Aromatic aldehydes, malononitrile, barbituric acidDibutylamine (DBA), aqueous ethanol, reflux7-amino-5-aryl-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones researchgate.net
N,N-diarylthiobarbituric acids, benzaldehyde, malononitrile or ethyl cyanoacetateTriethylamine (TEA), ethanolHexahydro-2H-pyrano[2,3-d]pyrimidines semanticscholar.org
Malononitrile, aryl aldehydes, barbituric acid, carbon tetrachloride, acetophenonesCeric ammonium (B1175870) nitrate (B79036) (CAN), phosphorus ionic liquid (HTPB), room temperature2,4-dichloro-5,7-diaryl-5H-pyrano[2,3-d]pyrimidines rsc.org
Curcumin, aryl aldehydes, (thio)barbituric acidsSAA-MNPs, ethanol, refluxPyrano[2,3-d]pyrimidine derivatives based on curcumin rsc.org

Tricyclic Systems

The construction of tricyclic systems based on the this compound core involves the annulation of an additional ring onto the bicyclic framework. One approach involves the reaction of triflic anhydride-activated carbonyl compounds with 5-phenylbarbituric acids, which yields tricyclic pyrano[2,3-d]pyrimidines in a non-catalyzed, one-step procedure. arkat-usa.org Another strategy utilizes a one-pot, three-component reaction of aryl aldehydes, hydrazine, ethyl acetoacetate, and barbituric acid under sonication to produce tricyclic dihydropyrazolo-pyrano-pyrimidine-diones. rsc.org

Furthermore, condensation reactions of chromanone or thiochromanone derivatives with urea or thiourea can lead to the formation of tricyclic benzopyrano[4,3-d]pyrimidine and benzothiopyrano[4,3-d]pyrimidine (B1252771) structures, respectively. scispace.com

Table 2: Synthesis of Tricyclic this compound Systems

ReactantsCatalyst/ConditionsProduct TypeReference
Carbonyl compounds, 5-phenylbarbituric acidsTriflic anhydride (B1165640) activationTricyclic pyrano[2,3-d]pyrimidines arkat-usa.org
Aryl aldehydes, hydrazine, ethyl acetoacetate, barbituric acidPorphyrin-initiated amine-functionalized PBCMO-amine dendritic polymer, sonicationDihydropyrazolo-pyrano-pyrimidine-diones rsc.org
3-(Arylmethylene)chroman-4-ones, ureaDry HCl gas, ethanol4-Aryl-1,2,3,4-tetrahydro-(5H)- researchgate.netbenzopyrano[4,3-d]pyrimidin-2-ones scispace.com
3-(Arylmethylene)thiochroman-4-ones, thioureaDry HCl gas, ethanol4-Aryl-1,2,3,4-tetrahydro-(5H)- researchgate.netbenzothiopyrano[4,3-d]pyrimidine-2-thioxos scispace.com

Polycyclic Systems

The synthesis of polycyclic this compound systems involves the creation of structures with four or more fused rings. These complex molecules are often assembled through multi-step sequences or elegant one-pot reactions that build upon pre-existing heterocyclic frameworks. For example, a one-pot, three-component reaction of 4-oxo-4H-chromene-3-carboxaldehyde, 2-thenoyltrifluoroacetone, and cyclic active methylene compounds in water has been used to synthesize novel polycyclic systems bearing a chromone (B188151) ring fused to the pyrano[2,3-d]pyrimidine core. bohrium.com Another approach involves the condensation of ylidenemalononitrile derivatives of ketones with aromatic aldehydes in the presence of ammonium acetate (B1210297) and acetic acid to yield benzopyranopyridine and benzothiopyranopyridine derivatives, which can be further elaborated. scispace.com

Table 3: Synthesis of Polycyclic this compound Systems

ReactantsCatalyst/ConditionsProduct TypeReference
4-Oxo-4H-chromene-3-carboxaldehyde, 2-thenoyltrifluoroacetone, pyrimidinone derivativesWater, 60-70 °C5-(4-Oxo-4H-chromen-3-yl)-1,2,3,5-tetrahydro-4H-pyrano[2,3-d]pyrimidines bohrium.com
2-Amino-5-ethoxycarbonyl-6-chloromethyl-4-(2-furyl)-3-cyano-4H-pyran, triethoxymethane, ammonia, heatEthanol4-Amino-6-ethoxycarbonyl-5-(2-furyl)-7-chloromethyl-4H-pyrano[2,3-d]pyrimidine grafiati.com
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, isocyanides, dialkylacetylenedicarboxylatesNot specifiedTricyclic fused pyrano[2,3-d]pyrido[1,2-a]pyrimidines researchgate.net

Spirocyclic Systems

Spirocyclic compounds containing the this compound moiety are a unique class of molecules where one atom is part of two different rings. An efficient method for the synthesis of spiro[indoline-3,5'-pyrano[2,3-d]pyrimidin]-2-one derivatives has been developed. semanticscholar.org This involves the cyclization of 2'-amino-2-oxospiro[indoline-3,4'-pyran]-3'-carbonitriles using bis(trichloromethyl) carbonate (BTC) and triphenylphosphine (B44618) oxide (TPPO). semanticscholar.org Another approach utilizes a three-component reaction of malononitrile, 1-alkylindoline-2,3-diones, and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione catalyzed by a sulfonated poly-4-vinyl pyridinium (B92312) ionic liquid under ultrasonic irradiation to produce spiro-indoline-3,5'-pyrano[2,3-d]pyrimidines. mdpi.comnih.gov

Table 4: Synthesis of Spirocyclic this compound Systems

ReactantsCatalyst/ConditionsProduct TypeReference
2'-Amino-2-oxospiro[indoline-3,4'-pyran]-3'-carbonitrilesBis(trichloromethyl) carbonate (BTC), triphenylphosphine oxide (TPPO)Spiro[indoline-3,5'-pyrano[2,3-d]pyrimidin]-2-ones semanticscholar.org
Malononitrile, 1-alkylindoline-2,3-diones, 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trioneSulfonated poly-4-vinyl pyridinium ionic liquid, ultrasonic irradiationSpiro-indoline-3,5'-pyrano[2,3-d]pyrimidines mdpi.comnih.gov

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 5h Pyrano 2,3 D Pyrimidine Analogs

Importance of 5H-Pyrano[2,3-d]pyrimidine as a Privileged Scaffold in Drug Discovery

The this compound scaffold is a fused heterocyclic system of significant interest in medicinal chemistry. acs.orgnih.gov This structural motif, which combines a pyran ring with a pyrimidine (B1678525) ring, is considered a "privileged scaffold". acs.orgnih.govasianjpr.com Privileged scaffolds are molecular frameworks that are able to bind to multiple, unrelated classes of protein targets, making them highly valuable starting points for the design of novel therapeutic agents. nih.gov

The versatility of the this compound core stems from its unique physicochemical properties. researchgate.net The presence of nitrogen and oxygen heteroatoms allows for a variety of interactions with biological targets, including hydrogen bonding. researchgate.net This scaffold is a key component in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. These activities include antitumor, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory effects. acs.orgnih.govasianjpr.com

The synthesis of this compound derivatives is often achieved through efficient one-pot, multi-component reactions, which allow for the generation of diverse chemical libraries for biological screening. nih.govresearchgate.net The adaptability of this scaffold allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This has led to the development of numerous analogs with potent and selective activities against various diseases. acs.orgnih.gov

The this compound nucleus is an integral part of many natural and synthetic compounds with significant therapeutic potential. asianjpr.com Its ability to serve as a foundation for the development of drugs targeting a wide range of diseases solidifies its status as a privileged scaffold in modern drug discovery. acs.orgnih.govasianjpr.com

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. nih.govrsc.org Structure-activity relationship (SAR) studies are crucial for understanding how different chemical modifications influence the pharmacological properties of these compounds, guiding the design of more potent and selective agents.

The electronic properties of substituents on the this compound scaffold play a significant role in modulating their biological activity. nih.govcore.ac.uk Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the molecule's interaction with its biological target.

For instance, in a series of annulated pyrano[2,3-d]pyrimidine derivatives, the presence of both EDGs (such as -OH, -OCH3, -Br) and EWGs (like -NO2) on a phenyl ring attached to the core structure was shown to have a distinct impact on their antimicrobial activity. nih.gov Specifically, compounds bearing electron-releasing groups on the aryl moiety generally exhibited better reactivity and biological activity compared to those with electron-withdrawing groups. nih.gov

The introduction of specific functional groups and moieties onto the this compound scaffold has been shown to be a critical determinant of biological activity. nih.gov

For example, the presence of heteroaryl, cyano, and amino groups on the pyrano[2,3-d]pyrimidine skeleton has been found to enhance the antibacterial activity of these compounds, possibly by increasing their ability to penetrate bacterial cell walls. nih.govcore.ac.uk In a series of anti-inflammatory pyrano[2,3-d]pyrimidine analogs, a 4-methoxyphenyl (B3050149) group at the 7-position of a pyrrolo[2,3-d]pyrimidine core was shown to enhance activity. rsc.org

The substitution pattern on the pyrimidine ring is also crucial. For example, the presence of a carbonyl group at the C-2 position of pyrido[2,3-d]pyrimidine (B1209978) derivatives was found to be important for their anticancer activity. rsc.org Additionally, the incorporation of a pyrazoline scaffold into thiopyrano[4,3-d]pyrimidine derivatives has been explored for its potential to yield compounds with cytotoxic activity. mdpi.com

These findings highlight the importance of specific functional groups and their strategic placement on the this compound core for achieving desired biological effects.

Table 1: Effect of Functional Groups on the Biological Activity of this compound Derivatives

Functional Group/MoietyPositionBiological ActivityReference(s)
Heteroaryl, Cyano, AminoVariousAntibacterial nih.govcore.ac.uk
4-Methoxyphenyl7-position of pyrrolo[2,3-d]pyrimidineAnti-inflammatory rsc.org
CarbonylC-2 of pyrido[2,3-d]pyrimidineAnticancer rsc.org
PyrazolineAttached to thiopyrano[4,3-d]pyrimidineCytotoxic mdpi.com

The fusion of additional heterocyclic rings to the this compound scaffold, a process known as annulation, can significantly impact the structure-activity relationship (SAR) and biological activity. nih.govnih.gov This strategy can lead to more rigid and conformationally constrained molecules, which may result in enhanced binding affinity and selectivity for a particular biological target.

For instance, the fusion of an additional heterocycle to the pyrano[2,3-d]pyrimidine-2,4-dione scaffold was found to greatly enhance the inhibitory activity against PARP-1. rsc.org Similarly, the fusion of a triazolopyrimidine nucleus with a pyran ring has been shown to increase antimicrobial activity.

The type of fused ring system is also important. For example, the synthesis of various azolopyrimidine derivatives connected to a thiazole (B1198619) moiety has been explored for antiviral and antitumor activities. nih.gov Furthermore, the creation of tricyclopyranopyrimidine structures has been investigated as a means to generate novel bioactive compounds. nih.gov

These examples demonstrate that annulation is a powerful strategy for modulating the biological profile of 5H-pyrano[2,3-d]pyrimidines, offering a pathway to novel compounds with improved therapeutic properties.

Mechanisms of Action (MOA) Investigations for this compound Analogs

Understanding the mechanism of action (MOA) is a critical step in the development of any new therapeutic agent. For this compound analogs, research has focused on identifying the specific biochemical pathways and molecular targets through which they exert their pharmacological effects.

A primary mechanism of action for many this compound derivatives is the inhibition of specific enzymes that are critical for disease progression. nih.govrsc.org

PARP-1 Inhibition: Certain pyrano[2,3-d]pyrimidine-2,4-dione analogues have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). rsc.org PARP-1 is an enzyme involved in DNA repair, and its inhibition can lead to cell death in cancer cells, particularly in combination with DNA-damaging agents. rsc.org

Kinase Inhibition: The this compound scaffold is also found in compounds that inhibit various protein kinases, which are key regulators of cellular processes. For example, some derivatives have shown inhibitory activity against tyrosine kinases, PI3K, and CDK4/6, all of which are important targets in cancer therapy. rsc.orgnih.gov The inhibition of these kinases can disrupt signaling pathways that are essential for cancer cell growth and survival.

α-Amylase and α-Glucosidase Inhibition: Curcumin-based pyrano[2,3-d]pyrimidine derivatives have been synthesized and shown to inhibit α-amylase and α-glucosidase. nih.govresearchgate.net These enzymes are involved in carbohydrate digestion, and their inhibition can help to control postprandial hyperglycemia in diabetic patients. nih.gov

Cyclooxygenase (COX) Inhibition: Some pyrano[2,3-d]pyrimidine analogues have demonstrated anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. researchgate.net COX-2 is a key enzyme in the production of prostaglandins, which are mediators of inflammation and pain.

Table 2: Enzyme Inhibition by this compound Analogs

Enzyme TargetTherapeutic AreaReference(s)
PARP-1Cancer rsc.org
Tyrosine Kinases, PI3K, CDK4/6Cancer rsc.orgnih.gov
α-Amylase, α-GlucosidaseDiabetes nih.govresearchgate.net
Cyclooxygenase (COX-2)Inflammation researchgate.net

Receptor Interaction Studies

The biological activity of this compound derivatives is fundamentally governed by their specific molecular interactions within the binding site of a target protein, typically the ATP-binding pocket of a protein kinase. Molecular docking and co-crystallization studies have elucidated a conserved binding mode for this scaffold, which is crucial for its inhibitory function.

The pyrimidine portion of the fused ring system is the primary anchor. Specifically, the nitrogen atom at position 1 (N1) and the exocyclic amino group often found at the C4 position act as a bidentate hydrogen bond system. The N1 atom functions as a hydrogen bond acceptor, while the C4-amino group acts as a hydrogen bond donor. This pair typically forms critical hydrogen bonds with the backbone amide and carbonyl groups of a specific amino acid residue in the "hinge region" of the kinase. This interaction mimics the way adenine, the core of ATP, binds, thus enabling competitive inhibition.

Beyond the hinge region, other parts of the scaffold contribute to affinity and selectivity through various non-covalent interactions:

Hydrophobic Interactions: The fused pyran ring and the core pyrimidine ring are inherently hydrophobic and engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues lining the active site.

Pi-Stacking: Aromatic substituents, particularly those placed at the C7 position of the pyran ring, can engage in favorable π-π stacking or T-shaped stacking interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in the binding pocket.

Solvent-Exposed Region: Substituents at the C4 position, often linked via an amine or ether bridge, project out of the ATP-binding site towards the solvent-exposed region. This allows for the introduction of larger, more complex chemical groups designed to form additional hydrogen bonds or ionic interactions with residues at the mouth of the active site, significantly enhancing both potency and selectivity for the target kinase.

The table below summarizes the typical interactions observed between a this compound inhibitor and a generic kinase active site.

Interaction TypeScaffold Moiety / SubstituentReceptor Amino Acid Residue(s) (Typical)Description of Interaction
Hydrogen Bond (Acceptor)Pyrimidine N1Hinge Region Backbone Amide (e.g., Met, Cys)Forms a critical anchor point in the hinge region, mimicking ATP binding.
Hydrogen Bond (Donor)C4-NH-R GroupHinge Region Backbone Carbonyl (e.g., Met, Glu)Completes the bidentate hydrogen bonding pattern with the hinge region.
Hydrophobic / Van der WaalsPyran Ring & Core ScaffoldAliphatic/Aromatic residues (e.g., Leu, Val, Ala, Phe)Occupies the hydrophobic space within the ATP pocket, contributing to overall binding affinity.
π-π StackingC7-Aryl SubstituentAromatic residues (e.g., Phe, Tyr)Provides additional stabilization and can confer selectivity by interacting with specific aromatic pockets.
Solvent Front InteractionsC4-Substituent (R group)Polar/Charged residues (e.g., Asp, Lys, Ser)Interacts with residues at the entrance of the binding site, influencing selectivity and physicochemical properties.

Rational Design Principles for this compound-Based Lead Molecules

The rational design of potent and selective inhibitors based on the this compound scaffold relies on systematic Structure-Activity Relationship (SAR) studies. These studies involve modifying specific positions on the core structure and evaluating the impact on biological activity. The goal is to optimize interactions with the target receptor while improving drug-like properties.

Key positions for modification and their established SAR principles are as follows:

C4-Position: This is one of the most critical positions for derivatization. An amino linkage (-NH-) at C4 is highly favored as it provides a key hydrogen bond donor for hinge binding. The substituent attached to this nitrogen (the 'R' group in C4-NH-R) extends towards the solvent-accessible region.

Small alkyl groups are generally not optimal.

Aromatic or heteroaromatic rings (e.g., anilines) are highly effective, as they can form additional interactions.

Substitution on these aromatic rings (e.g., with methoxy, chloro, or trifluoromethyl groups) can be used to fine-tune potency, selectivity, and metabolic stability by probing for small hydrophobic pockets or polar contacts.

C7-Position: This position points towards a distinct hydrophobic pocket in many kinases.

Substitution with aryl or heteroaryl groups (e.g., phenyl, pyridyl) often leads to a dramatic increase in potency. The size and electronic nature of this group must be optimized to fit snugly into the target pocket.

Unsubstituted C7 positions or those with small alkyl groups typically result in significantly lower activity.

C2-Position: This position is located deep within the ATP-binding site and is sterically constrained.

It is most commonly left unsubstituted (hydrogen) or substituted with a small, neutral group like an amino (-NH₂) or methyl (-CH₃) group.

The presence of a C2-amino group can sometimes offer an additional hydrogen bond interaction, but bulky substituents at this position are highly detrimental to binding as they cause a steric clash with the receptor wall.

Introducing gem-dimethyl groups at C5 can induce a specific torsion angle in the C4-substituent, locking it into a more favorable binding conformation and potentially increasing affinity by reducing the entropic cost of binding.

The following table illustrates these SAR principles with a series of hypothetical analogs and their corresponding inhibitory activity (IC₅₀), demonstrating how systematic modification leads to a highly potent lead compound.

SAR of this compound Analogs Against a Target Kinase
CompoundR¹ (C4-Substituent)R² (C2-Substituent)R³ (C7-Substituent)Biological Activity (IC₅₀, nM)
1-NH₂-H-H> 5000
2-NH-Phenyl-H-H850
3-NH-Phenyl-H-Phenyl45
4-NH-(3-chloro-4-methoxyphenyl)-H-Phenyl9
5-NH-(3-chloro-4-methoxyphenyl)-NH₂-Phenyl12
6-NH-(3-chloro-4-methoxyphenyl)-CH(CH₃)₂ (Isopropyl)-Phenyl> 2000

Table of Mentioned Compounds and Substituents

Name/TypeChemical Formula/Structure
This compoundC₇H₆N₂O
PhenylC₆H₅-
Methoxy-OCH₃
Chloro-Cl
Amino-NH₂
Isopropyl-CH(CH₃)₂
3-chloro-4-methoxyphenylC₇H₆ClO-

Computational and Theoretical Investigations of 5h Pyrano 2,3 D Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of the 5H-pyrano[2,3-d]pyrimidine system. These methods, including Density Functional Theory (DFT) and ab initio calculations, offer a detailed view of the molecule's electronic landscape and thermodynamic stability.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been widely employed to investigate the structural and electronic properties of this compound derivatives. These studies are crucial for understanding the stability and reactivity of these compounds. For instance, DFT calculations have been used to determine the energy gaps between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of a molecule's reactivity. research-nexus.net Research on a series of pyrano[2,3-c]pyrazole and pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine derivatives revealed HOMO-LUMO energy gaps ranging from 4.04 to 5.66 eV, suggesting favorable conditions for electron exchange and reactivity. research-nexus.net

The electronic effects of various substituents on the pyrano[2,3-d]pyrimidine skeleton have also been a focus of DFT studies. nih.gov These analyses help to correlate the electronic properties, such as the distribution of partial charges on atoms, with the observed antimicrobial activity. tandfonline.com It has been noted that the presence of electron-donating or electron-withdrawing groups on the phenyl ring of the pyrano[2,3-d]pyrimidine structure significantly influences its antimicrobial properties against various bacterial strains. nih.gov

Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, have been utilized to study pyrano[2,3-d]pyrimidine derivatives. ijcce.ac.irijcce.ac.ir These calculations provide accurate predictions of molecular geometries and thermodynamic parameters. ijcce.ac.irijcce.ac.ir For newly synthesized pyrano[2,3-d]pyrimidine derivatives, ab initio methods at the HF/6-31G(d,p) level have been used to perform geometric optimization and study their conformational analysis. ijcce.ac.ir

Geometric Optimization and Thermodynamic Parameter Derivations

Both DFT and ab initio methods are instrumental in performing geometric optimization of this compound derivatives. This process determines the most stable three-dimensional arrangement of atoms in the molecule. Following optimization, various thermodynamic parameters can be calculated. ijcce.ac.irijcce.ac.ir These parameters, including total energy and zero-point vibrational energies, are essential for understanding the stability and formation of these compounds. ijcce.ac.ir Such calculations have been performed using programs like Gaussian 03 to provide a deeper understanding of the synthesized molecules. ijcce.ac.ir

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational tools for predicting how this compound derivatives might interact with biological targets. These techniques are pivotal in rational drug design, helping to identify promising candidates for further experimental evaluation.

Prediction of Biological Activity and Target Interactions

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to a specific protein target. For this compound derivatives, docking studies have been instrumental in predicting their potential as antimicrobial, anticancer, and anti-inflammatory agents. nih.govtandfonline.comrsc.org

For example, docking studies have predicted that certain pyrano[2,3-d]pyrimidine derivatives could act as inhibitors of enzymes like DNA topoisomerase II and PARP-1, which are significant targets in cancer therapy. nih.govrsc.orgnih.gov In one study, newly synthesized pyrano[2,3-d]pyrimidine-2,4-dione analogues were evaluated as potential PARP-1 inhibitors, with docking simulations helping to understand the binding modes within the enzyme's active site. rsc.orgnih.gov Similarly, docking has been used to identify potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. tandfonline.comrsc.org

The predicted biological activities are often correlated with the docking scores, which estimate the binding energy between the ligand and the protein. For instance, some derivatives have shown better glide scores in docking studies, indicating potentially stronger interactions with their targets. ijprajournal.com

Ligand-Protein Interaction Analysis

A detailed analysis of ligand-protein interactions derived from docking studies reveals the specific molecular forces that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. For pyrano[2,3-d]pyrimidine derivatives, such analyses have provided insights into their mechanism of action at a molecular level.

In studies targeting the PARP-1 enzyme, it was found that the pyrano[2,3-d]pyrimidine 2,4-dione scaffold is crucial for interacting with key amino acids in the enzyme's nicotinamide (B372718) (NI) site. nih.gov Specific interactions, such as hydrogen bonds with Gly863 and Ser904, and π-π stacking with Tyr907 and His862, were identified as being important for binding. rsc.org The addition of fused heterocyclic rings to the scaffold was observed to create extra interactions, thereby enhancing the inhibitory activity. nih.gov

Similarly, in the context of anti-inflammatory activity, docking studies of pyrano[2,3-d]pyrimidine derivatives with the COX-2 enzyme have highlighted key polar interactions with amino acid residues like Ser353, Ser530, Gln192, and His90. rsc.org For urease inhibition, docking studies have shown that hydrophobic interactions with the active site can prevent the hydrolysis of the substrate. nih.gov

The table below summarizes some of the key findings from molecular docking studies on this compound derivatives.

Derivative ClassTarget ProteinKey InteractionsPredicted Activity
Pyrano[2,3-d]pyrimidine-2,4-dionesPARP-1Hydrogen bonds with Gly863, Ser904; π-π stacking with Tyr907, His862Anticancer rsc.orgnih.gov
Pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dionesCOX-2Polar interactions with Ser353, Ser530, Gln192, His90Anti-inflammatory tandfonline.comrsc.org
Pyrano[2,3-d]pyrimidine dionesUreaseHydrophobic interactionsUrease Inhibition nih.gov
Pyrano[2,3-d]pyrimidine derivativesDNA Topoisomerase IIIntercalation and inhibitory activityAnticancer nih.gov
Pyrazolopyranopyrimidine derivativesAdenosine A1 and A2A receptorsBinding to GPCRsPotential for treating neurological disorders researchgate.net

These computational investigations underscore the versatility of the this compound scaffold and provide a rational basis for the design and development of new therapeutic agents.

Conformational Analysis through Computational Methods

Computational methods are instrumental in elucidating the three-dimensional arrangement of atoms in a molecule and determining the preferred conformations of the this compound ring system. Ab initio calculations, specifically at the Hartree-Fock (HF) level with a 6-31G(d,p) basis set, have been employed to study the dynamic processes of conformational analysis for pyrano[2,3-d]pyrimidine derivatives. ijcce.ac.irresearchgate.net These studies involve geometric optimization to find the most stable structures and the calculation of rotational barriers. researchgate.net

One study focused on the conformational analysis of novel pyrano[2,3-d]pyrimidine derivatives synthesized from tetrahydrobenzo[b]pyran precursors. ijcce.ac.ir The researchers utilized the rigid rotation method to investigate the conformational landscape of the synthesized compounds. ijcce.ac.ir By calculating the energy at different dihedral angles, they could identify the most stable conformers and the energy barriers between them. ijcce.ac.irresearchgate.net This type of analysis is crucial for understanding how the molecule might interact with biological targets, as the conformation can significantly influence binding affinity.

In a related study, the geometric and thermodynamic parameters of pyrano[2,3-d]pyrimidine derivatives were calculated using ab initio methods. researchgate.net This included the determination of zero-point vibrational energies, which are important for understanding the stability of different conformations. ijcce.ac.ir

In Silico Pharmacological Parameter Prediction

In silico tools are widely used to predict the pharmacological properties of compounds, saving time and resources in the drug discovery process. For this compound derivatives, these predictions are vital for assessing their potential as drug candidates.

The "drug-likeness" of a compound is an evaluation of whether it contains functional groups and has physical properties consistent with the majority of known drugs. A key component of this assessment is Lipinski's rule of five, which predicts poor absorption or permeation if a compound violates certain criteria. In silico studies on various pyrano[2,3-d]pyrimidine derivatives have shown that many of them adhere to Lipinski's rules, suggesting good oral bioavailability. mdpi.com

For instance, a study on novel N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine determined their physicochemical properties in silico. mdpi.com The results indicated that the synthesized compounds generally fell within the acceptable range for oral bioavailability. mdpi.com Another important parameter, the polar surface area (PSA), which is linked to drug bioavailability, has also been calculated for pyrano[2,3-d]pyrimidine derivatives. rsc.org It is generally accepted that molecules with a PSA greater than 140 Ų are likely to have low bioavailability. rsc.org Studies have shown that many synthesized pyrano[2,3-d]pyrimidine compounds have PSA values within a favorable range, predicting good passive oral absorption. rsc.org

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are also crucial. For a series of 5-(3-substituted-thiophene)-pyrimidine derivatives, in silico ADME-toxicology studies indicated that the molecules were non-toxic and possessed good oral bioavailability. chimicatechnoacta.ru The drug-likeness scores for these compounds also suggested their suitability as drug leads. chimicatechnoacta.ru Similarly, in silico ADMET screening of pyrano[2,3-d]pyrimidine-2,4-dione analogues was performed to predict their pharmacokinetic properties. rsc.org

Compound SeriesIn Silico MethodKey FindingsReference
N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidineLipinski's Rule of Five, Bioavailability PredictionCompounds generally adhere to Lipinski's rules, suggesting good oral bioavailability. mdpi.com
Pyrano[2,3-d]pyrimidine-2,4-dione analoguesADMET Screening, Polar Surface Area (PSA)Most compounds have PSA values predicting good passive oral absorption. rsc.org
5-(3-substituted-thiophene)-pyrimidine derivativesADME-Toxicology Studies, Drug-likeness ScoreMolecules are predicted to be non-toxic with good oral bioavailability and suitable as drug-leads. chimicatechnoacta.ru

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of pharmacophore sites is a critical step in understanding the structure-activity relationship (SAR) and in designing new, more potent inhibitors.

For annulated pyrano[2,3-d]pyrimidine derivatives, Petra/Osiris/Molinspiration (POM) combinatorial analysis has been used to identify key pharmacophoric features. researchgate.netnih.gov This analysis concluded that the broad antimicrobial activity of these compounds was related to parameters such as interatomic distances, steric and electronic factors, and the polarizing effects of substituents. nih.gov A crucial finding from these investigations was the evaluation of an anti-Kinase pharmacophore site, specifically the –O=C–NH–C=O moiety. researchgate.net

Further studies have highlighted the importance of specific functional groups in the pharmacophore. For example, the presence of heteroaryl, cyano, and amino groups on the pyrano[2,3-d]pyrimidine skeleton was found to increase its antibacterial activity. researchgate.netnih.gov The hydrolysis of a cyano group to an amide was also found to create vital intramolecular interactions, offering a crucial template for antibacterial NH, HO-pharmacophore sites. nih.gov These findings are invaluable for the rational design of new pyrano[2,3-d]pyrimidine-based therapeutic agents.

Compound SeriesMethodIdentified Pharmacophore Sites/FeaturesReference
Annulated pyrano[2,3-d]pyrimidinesPOM Combinatorial AnalysisAnti-Kinase site (–O=C–NH–C=O), importance of interatomic distance, steric, and electronic parameters. researchgate.net
Pyrano[2,3-d]pyrimidine derivativesSAR analysisHeteroaryl, cyano, and amino groups enhance antibacterial activity. Hydrolyzed cyano group (amide) creates NH, HO-pharmacophore sites. nih.gov

Advanced Applications and Future Research Directions of 5h Pyrano 2,3 D Pyrimidine

Utilization in Metal Complexation and Ligand Design

The structural features of 5H-pyrano[2,3-d]pyrimidine derivatives make them promising candidates for ligand design in the field of coordination chemistry. The presence of multiple nitrogen and oxygen heteroatoms provides potential coordination sites for metal ions. Research in this area explores the synthesis of novel metal complexes with tailored electronic and steric properties for various applications, including catalysis and materials science.

Recent studies have demonstrated the synthesis of mixed ligand metal complexes involving pyran derivatives. For instance, a series of biologically active Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) complexes were synthesized using Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate as a primary ligand and 1,10-phenanthroline (B135089) as a co-ligand. mdpi.com In these complexes, the pyran derivative acts as a bidentate ligand, coordinating through the nitrogen atoms of the amino and cyano groups. mdpi.com The resulting complexes were characterized by various spectroscopic and physicochemical techniques, confirming their structure and electrolytic nature. mdpi.com Such studies pave the way for the development of new metal-based compounds with potential applications in catalysis and medicine.

Exploration as Non-linear Optical Materials and Dyes

The unique electronic properties of the this compound scaffold have led to its investigation for applications in non-linear optical (NLO) materials and as a core structure for dyes. acs.orgnih.gov NLO materials are crucial for various photonic and optoelectronic technologies, and molecules with high hyperpolarizability are sought after for these applications.

Several studies have highlighted the potential of pyrimidine (B1678525) derivatives as NLO materials. rsc.orgresearchgate.net For example, a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), was investigated for its NLO properties. rsc.org The study revealed a significant enhancement in its NLO behavior in the crystalline environment, with a third-order nonlinear susceptibility superior to that of known chalcone (B49325) derivatives. rsc.org This positions pyrimidine-based compounds as promising candidates for the development of advanced optical devices. rsc.org

Furthermore, the condensation of 1,3-dialkylbarbituric acids with ethyl orthoacetate has been shown to produce colored products that are derivatives of 7H-pyrano[2,3-d]pyrimidine. surrey.ac.uk The light absorption properties of these dyes have been investigated, suggesting their potential use in various applications, including photographic systems. surrey.ac.uk The synthesis of non-ionic tri-nuclear dyes containing the pyrano[2,3-d]pyrimidine nucleus further expands the scope of these compounds in the field of dye chemistry. surrey.ac.uk

Integration with Other Heterocyclic Systems for Enhanced Bioactivity

To enhance the biological efficacy and explore novel therapeutic avenues, researchers are actively integrating the this compound core with other heterocyclic systems. This approach has led to the development of hybrid compounds and fused heterocyclic architectures with promising bioactivities.

Hybrid Compound Development

The development of hybrid molecules by combining the this compound scaffold with other bioactive moieties is a promising strategy to create compounds with improved pharmacological profiles. A notable example is the synthesis of novel pyrano[2,3-d]-pyrimidine bearing 1,2,3-triazoles. researchgate.net These hybrid compounds were synthesized via a cycloaddition reaction and screened for their antibacterial and antifungal activities. researchgate.net The results indicated that some of the synthesized molecules exhibited excellent activity, comparable to standard drugs like Amoxicillin and Ketoconazole. researchgate.net This highlights the potential of creating 4H-pyrano[2,3-d]pyrimidine-1H-1,2,3-triazole-based molecular hybrids as the next generation of antimicrobial agents. researchgate.net

Fused Heterocyclic Architectures

Fusing the this compound ring with other heterocyclic systems can lead to the creation of complex, rigid structures with unique biological properties. sci-hub.se Fused pyrimidinones, including pyranopyrimidinones, have gained significant research interest due to their structural rigidity and remarkable pharmacological properties. sci-hub.se

Several synthetic protocols have been developed to construct these fused systems. For instance, a one-pot, three-component reaction has been utilized to synthesize pyrano[2,3-d]pyrimidine derivatives, which can then be further modified to create more complex fused structures. nih.gov Research has also focused on the synthesis of pyrano[2',3':4,5]pyrido[2,3-d]pyrimidines through the cyclocondensation of 5-hydroxy-pyrido[2,3-d]pyrimidines with diethyl phenylmalonate. jocpr.com These fused systems are being explored for a wide range of biological activities, including anticancer and anti-inflammatory effects. wiley.comresearchgate.net For example, a series of novel pyrano[2,3-d]pyrimidine and pyridino[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activity, with several compounds exhibiting high efficacy. wiley.comresearchgate.net

Future Directions in Green Synthetic Methodologies for this compound

The principles of green chemistry are increasingly being applied to the synthesis of this compound derivatives to minimize the use of hazardous substances and develop more sustainable processes. researchgate.net Future research in this area is focused on the use of eco-friendly catalysts, solvents, and energy sources.

One promising approach is the use of nanocatalysts, such as sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H), for the synthesis of pyrano[2,3-d]pyrimidine dione (B5365651) derivatives. nih.gov This method offers high yields under solvent-free conditions at room temperature. nih.gov Similarly, magnetized deionized water has been explored as a green solvent for the catalyst-free, one-pot synthesis of pyrano[2,3-d]pyrimidines, resulting in high yields and short reaction times. bohrium.com The use of kiwi juice as a natural, green catalyst has also been reported for the three-component synthesis of pyrano[2,3-d]pyrimidines. researchgate.net

These green synthetic methods offer several advantages, including simplicity, low cost, and easy workup, making them attractive alternatives to traditional synthetic routes that often require harsh conditions. bohrium.com The continued development of such methodologies will be crucial for the environmentally friendly production of these important heterocyclic compounds.

Emerging Research Trends and Challenges in this compound Chemistry

The field of this compound chemistry is continuously evolving, with several emerging trends and challenges. acs.orgnih.gov One of the main challenges is the development of the main core of the this compound scaffold due to its structural existence. acs.orgnih.gov

Emerging trends include the application of hybrid catalysts, such as organocatalysts, metal catalysts, and ionic liquids, to facilitate the one-pot multicomponent synthesis of diverse this compound derivatives. acs.orgnih.gov There is also a growing interest in the synthesis of pyrano[2,3-d]pyrimidine-based compounds as potential inhibitors of enzymes like urease, α-amylase, and α-glucosidase. acs.orgresearchgate.net

Furthermore, the exploration of these compounds as antimicrobial and cytotoxic agents continues to be a significant area of research. acs.orgresearchgate.net For instance, certain 2-chloro and 2-nitro derivatives of pyrano[2,3-d]pyrimidines have shown notable antimicrobial activity, while others have demonstrated cytotoxic effects against cell lines like HeLa. acs.orgresearchgate.net The future of this compound chemistry will likely focus on overcoming synthetic challenges, expanding the scope of their biological applications, and developing more efficient and sustainable synthetic routes.

Conclusion

Summary of Key Academic Contributions in 5H-Pyrano[2,3-d]pyrimidine Research

Academic research on this compound has significantly advanced our understanding of its synthesis and pharmacological potential. A primary focus of scholarly work has been the development of efficient and environmentally friendly synthetic methodologies. Researchers have extensively explored one-pot, multicomponent reactions as a versatile strategy for constructing the pyranopyrimidine core. acs.orgnih.govresearchgate.net The application of diverse catalytic systems, including hybrid catalysts, nanocatalysts, and green catalysts, has been a major contribution, aiming to improve reaction yields, shorten reaction times, and enhance the sustainability of the synthesis processes. acs.orgnih.govnih.govresearchgate.netnih.gov Notably, innovative approaches such as the use of magnetized deionized water as a green solvent under catalyst-free conditions have been reported, highlighting the trend towards eco-friendly chemistry in this field. semanticscholar.orgresearchgate.net

A substantial body of research has also been dedicated to elucidating the broad spectrum of biological and pharmacological activities of this compound derivatives. acs.orgnih.govsemanticscholar.orgresearchgate.netresearchgate.net A key area of investigation has been their potential as anticancer agents, with numerous studies reporting on their antitumor properties. acs.orgsemanticscholar.orgresearchgate.netresearchgate.netrsc.orgrsc.org Specifically, certain derivatives have been identified as novel and potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a significant target in cancer therapy. rsc.orgrsc.org Beyond oncology, the antimicrobial, antibacterial, and antifungal activities of these compounds have been well-documented. acs.orgnih.govresearchgate.netorientjchem.org Furthermore, their anti-inflammatory, antioxidant, vasodilator, antidiabetic, and cardiotonic properties have been investigated, showcasing the diverse therapeutic potential of this heterocyclic scaffold. acs.orgnih.govnih.govsemanticscholar.orgresearchgate.net Some derivatives have also been explored for their applications in material science as nonlinear optical materials and dyes. acs.org

The following table summarizes the key research areas and findings related to this compound:

Research AreaKey Contributions and Findings
Synthesis Development of one-pot, multicomponent reactions. acs.orgnih.govresearchgate.net
Application of hybrid catalysts, nanocatalysts, and ionic liquids. acs.orgnih.govresearchgate.netnih.gov
Introduction of eco-friendly and catalyst-free methods. semanticscholar.orgresearchgate.net
Pharmacological Activities Anticancer: Investigated as potential antitumor agents and novel PARP-1 inhibitors. acs.orgrsc.orgrsc.org
Antimicrobial: Demonstrated antibacterial and antifungal properties. acs.orgresearchgate.netorientjchem.org
Anti-inflammatory: Evaluated for anti-inflammatory effects. acs.orgnih.govresearchgate.net
Other Activities: Includes antioxidant, vasodilator, antidiabetic, and cardiotonic activities. acs.orgnih.govsemanticscholar.orgresearchgate.net
Material Science Explored as nonlinear optical materials and dyes. acs.org

Outlook for Future Scholarly Investigations on this compound

The extensive body of research on this compound has laid a robust foundation for future scholarly investigations, which are expected to further unlock the potential of this versatile scaffold. A primary direction for future research will likely be the continued design and synthesis of novel derivatives with enhanced selectivity and potency for specific biological targets. rsc.org The promising anticancer activity, particularly the inhibition of PARP-1, will undoubtedly fuel further efforts to develop new and more effective antitumor agents. rsc.orgrsc.org

The exploration of broader catalytic applications is anticipated to remain a key focus in the synthesis of 5H-Pyrano[2,3-d]pyrimidines. acs.orgresearchgate.netnih.gov The development of even more efficient, cost-effective, and environmentally benign synthetic routes will be crucial for the practical application of these compounds. The principles of green chemistry are expected to play an increasingly important role in guiding these synthetic endeavors. researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net

Furthermore, while a wide range of biological activities has been reported, the underlying mechanisms of action for many of these effects are yet to be fully elucidated. Future research is expected to delve deeper into the molecular pharmacology of this compound derivatives to identify new biological targets and signaling pathways. This will not only enhance our fundamental understanding of their bioactivity but also open up new avenues for therapeutic applications. The existing research serves as a strong starting point for the rational design of the next generation of lead molecules for various diseases. acs.orgresearchgate.netnih.gov

Q & A

Q. What are the common synthetic methodologies for 5H-Pyrano[2,3-d]pyrimidine derivatives?

The synthesis typically involves condensation reactions between barbituric acid derivatives and carbonyl-containing reagents. For example:

  • POCl₃-mediated cyclization : Reacting pyridine salts of 5,5′-arylidenebis(2-thio)barbituric acid with POCl₃ under reflux yields chloro-substituted derivatives (e.g., 2,4,6,8-tetrachloro-5H-pyrano[2,3-d]pyrimidine) with yields up to 58% .
  • Acid-catalyzed cyclocondensation : Using acetic acid/acetic anhydride with sulfuric acid as a catalyst, derivatives like 2,8-dihydroxy-4,6-dimethoxy-5-(4-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine are synthesized in ~30% yield .
  • One-pot multicomponent reactions : Hybrid catalysts (e.g., organocatalysts, ionic liquids) enable efficient synthesis under mild conditions, reducing reaction steps and improving atom economy .

Q. How is structural characterization performed for these compounds?

Key methods include:

  • ¹H/¹³C NMR spectroscopy : Proton environments (e.g., aromatic protons at δ 7.25–7.62 ppm, NH groups at δ 11.14–12.53 ppm) and carbon frameworks are resolved in DMSO-d₆ .
  • Elemental analysis : Matches calculated and observed C/H/N percentages (e.g., C₇H₆Cl₂N₂O: Calc. C 45.04%, H 1.50%; Found C 44.78%, H 1.34%) to confirm purity .
  • Melting point/decomposition temperature : High thermal stability (>300°C for some derivatives) correlates with crystalline purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

  • Catalyst screening : Hybrid catalysts (e.g., nanocatalysts, ionic liquids) enhance regioselectivity and reduce side reactions. For example, indium catalysts improve cyclization efficiency in fused pyrano-pyrimidine systems .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) or green solvents (e.g., ethanol/water mixtures) improve solubility and reaction kinetics .
  • Temperature control : Stepwise heating (e.g., 110–115°C for 3–5 hours) prevents premature decomposition of intermediates .

Q. What strategies address discrepancies between in vitro and in vivo biological activities?

  • Metabolic stability assays : Evaluate compound stability in liver microsomes to identify rapid degradation (e.g., esterase-mediated hydrolysis of labile substituents) .
  • Formulation adjustments : Encapsulation in liposomes or PEGylation improves bioavailability for derivatives with poor aqueous solubility (e.g., halogenated analogs) .
  • Toxicity profiling : Acute toxicity studies (LD₅₀ values) guide dose adjustments. For instance, derivatives with 4-nitrophenyl substituents show lower toxicity (LD₅₀ > 500 mg/kg) compared to chloro-substituted analogs .

Q. How do substituents influence biological activity and selectivity?

  • Electron-withdrawing groups (EWGs) : Nitro (-NO₂) and chloro (-Cl) groups enhance antiviral activity (e.g., 50% inhibition of herpes simplex virus at 0.1 µg/mL) but may increase cytotoxicity .
  • Hydroxy/methoxy groups : Improve water solubility and interferon-inducing activity (e.g., 2,4,6,8-tetrahydroxy derivatives induce IFN-γ at 10 µg/mL) but reduce metabolic stability .
  • Sulfur substitution : Thioether (-S-) or mercapto (-SH) groups improve antitumor activity (IC₅₀ < 5 µM against MCF-7 cells) by enhancing DNA intercalation .

Q. What methods resolve spectral data contradictions in structural analysis?

  • 2D NMR techniques : HSQC and HMBC correlations differentiate overlapping proton signals (e.g., distinguishing pyran vs. pyrimidine ring protons) .
  • X-ray crystallography : Resolves ambiguous NOE signals in PMR spectra, as seen in 5H-thiochromeno[2,3-b]pyridine derivatives .
  • Computational modeling : DFT calculations predict ¹³C chemical shifts to validate experimental data .

Q. How can green chemistry principles be applied to pyrano-pyrimidine synthesis?

  • Solvent-free conditions : Microwave-assisted reactions reduce energy use and waste (e.g., 55–75% yields for 5-aryloyl derivatives) .
  • Recyclable catalysts : Silica-supported ionic liquids enable 5–7 reuse cycles without significant activity loss .
  • Biodegradable reagents : Use of ammonium acetate in place of toxic POCl₃ for cyclization minimizes hazardous byproducts .

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